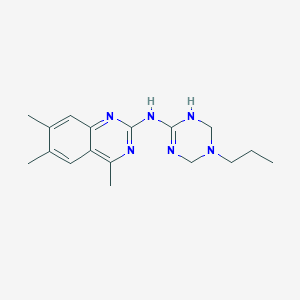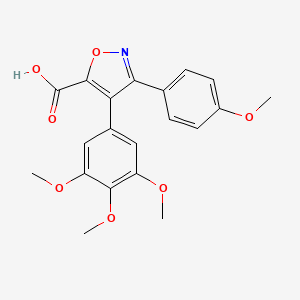![molecular formula C22H17N5O3S B11035957 2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11035957.png)
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a nitrobenzyl sulfanyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.
準備方法
The synthesis of 2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds.
Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions.
Introduction of the Nitrobenzyl Sulfanyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, such as kinases or proteases, by binding to their active sites.
Interaction with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their normal functions and leading to cell death.
Modulation of Signaling Pathways: It can modulate various signaling pathways involved in cell proliferation, apoptosis, and immune response.
類似化合物との比較
2-[(4-nitrobenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be compared with other similar compounds, such as:
Triazoloquinoxalines: These compounds have a similar triazole-quinoxaline structure but differ in their substituents, leading to different biological activities.
Triazolothiadiazines: These compounds contain a triazole ring fused with a thiadiazine ring and exhibit diverse pharmacological activities.
Triazolopyridazines: These compounds have a triazole ring fused with a pyridazine ring and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C22H17N5O3S |
|---|---|
分子量 |
431.5 g/mol |
IUPAC名 |
2-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H17N5O3S/c28-20-11-16(15-4-2-1-3-5-15)10-19-18(20)12-26-21(23-19)24-22(25-26)31-13-14-6-8-17(9-7-14)27(29)30/h1-9,12,16H,10-11,13H2 |
InChIキー |
SWDUQTIMLPCAJZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)C2=CN3C(=NC(=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=C21)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(dimethylamino)phenyl]-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11035880.png)
![(5Z)-5-(8'-fluoro-6'-methyl-2'-oxo-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-1'(2'H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11035883.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]-3-oxopropyl}-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11035888.png)
![dimethyl 2-{8-methoxy-2,2-dimethyl-1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035897.png)
![N-[4-[[4-chloro-6-[4-(propanoylamino)anilino]-1,3,5-triazin-2-yl]amino]phenyl]propanamide](/img/structure/B11035904.png)
![N~1~-Allyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]acetamide](/img/structure/B11035908.png)


![7-hydroxy-1-(pentan-3-yl)-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11035927.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11035932.png)
![Methyl 7-(2-methoxyethyl)-6-oxo-2-phenyl-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11035935.png)
![(2-Hydroxyphenyl)(2-phenylpyrazolo[1,5-A]pyrimidin-6-YL)methanone](/img/structure/B11035937.png)
![N-(4-Chlorophenyl)-2-(2,4,7-trioxo-1-phenethyl-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL)acetamide](/img/structure/B11035942.png)
![7-(4-nitrophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B11035944.png)
